molecular formula C11H12FNO B2797566 (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine CAS No. 338401-19-7

(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine

Cat. No.: B2797566
CAS No.: 338401-19-7
M. Wt: 193.221
InChI Key: LZZVLKBPGRAIAO-NTUHNPAUSA-N
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Description

(E)-N-{1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}hydroxylamine is a structurally unique compound characterized by a fluorophenyl-substituted cyclopropane ring conjugated to an ethylidene hydroxylamine moiety.

Properties

IUPAC Name

(NE)-N-[1-[2-(4-fluorophenyl)cyclopropyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-7(13-14)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11,14H,6H2,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZVLKBPGRAIAO-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1CC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1CC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C20H19F4NO2
  • CAS Number : 338401-23-3
  • Molar Mass : 381.36 g/mol

Biological Activities

The compound exhibits a range of biological activities, primarily focusing on antibacterial, antifungal, and anticancer properties. The following sections detail these activities.

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. A study conducted on various derivatives of hydroxylamines demonstrated that compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Similar Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against various strains, particularly Candida albicans. The MIC values reported for similar compounds ranged from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (µM)Target Fungi
Compound C16.69C. albicans
Compound D56.74Fusarium oxysporum
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the hydroxylamine functional group plays a crucial role in its interaction with microbial enzymes and cellular components, potentially leading to disruption of metabolic processes in target organisms.

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of hydroxylamine derivatives found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines such as HEPG2 and HeLa. The derivatives exhibited EC50 values indicating potent activity, suggesting that this compound may also possess similar anticancer potential .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that electron-withdrawing groups on the nitrogen atom of hydroxylamines enhance their biological activity . This suggests that modifications to the molecular structure of this compound could further optimize its efficacy.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine is C11H12FNOC_{11}H_{12}FNO with a molecular weight of approximately 195.22 g/mol. The compound features a hydroxylamine functional group, which is known for its reactivity and ability to form various derivatives.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, the modulation of protein kinase activity is crucial in cancer treatment, and derivatives of related compounds have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Neuropharmacology

The incorporation of fluorinated cyclopropane derivatives has been linked to enhanced selectivity and potency at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neuropsychiatric disorders, making this compound a candidate for developing treatments for conditions such as depression and anxiety .

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities. For example, derivatives tested against various bacterial strains showed MIC values indicating significant potency compared to standard antibiotics . This suggests that this compound may also possess antimicrobial properties worth investigating.

Mechano-synthesis Techniques

Recent advancements in synthetic methodologies have highlighted the potential for mechano-synthesis of cyclopropane derivatives, including this compound. This approach emphasizes environmentally friendly conditions and high efficiency, which are crucial for sustainable chemical manufacturing .

Versatile Intermediate

Due to its unique structure, this compound can serve as an intermediate in synthesizing more complex molecules, particularly those targeting biological pathways relevant to cancer and neurological disorders.

Case Study 1: Anticancer Compound Development

A study involving the synthesis of related cyclopropane derivatives demonstrated their effectiveness in inhibiting cancer cell lines. The research highlighted how modifications to the cyclopropane ring could enhance bioactivity, providing a pathway for developing new anticancer therapeutics .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological properties of fluorinated cyclopropane derivatives. The findings revealed that specific substitutions on the phenyl ring significantly affected receptor binding affinity and selectivity, suggesting that this compound could be optimized for better therapeutic outcomes in treating mood disorders .

Comparison with Similar Compounds

Key Compounds for Comparison:

(NZ)-N-[1-(4-Fluorophenyl)ethylidene]hydroxylamine (CAS 329-79-3) Difference: Lacks the cyclopropane ring present in the target compound.

(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine

  • Difference : Replaces the 4-fluorophenyl group with a 4-(trifluoroethoxy)phenyl substituent.
  • Impact : The trifluoroethoxy group introduces stronger electron-withdrawing effects and increased lipophilicity compared to fluorine, which may alter solubility and binding interactions in biological systems.

N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Difference: Contains a cyclopropane ring but incorporates an amide linkage instead of hydroxylamine. Impact: The amide group enhances hydrogen-bonding capacity, likely improving target affinity in enzyme inhibition (e.g., Pseudomonas inhibitors).

Physicochemical Properties

Compound Melting Point (°C) Rf Value (Hexane:EtOAc) Key Functional Groups
Target Compound (E)-isomer Not reported Not reported Cyclopropane, hydroxylamine
(NZ)-N-[1-(4-Fluorophenyl)ethylidene]hydroxylamine Not reported Not reported Ethylidene hydroxylamine
N-[Cyclopropyl(4-FP)methyl]propanamide (27i) 109–110 0.44 (2:1) Cyclopropane, amide
N-[Cyano(4-FP)methyl]propanamide (27m) 112–116 0.70 (1:1) Cyano, amide
  • Cyclopropane Effects: The strained ring in the target compound may lower melting points compared to non-cyclopropane analogs (e.g., 27m) due to reduced crystal packing efficiency.

Reactivity and Stability

  • Hydroxylamine vs. Amide : The hydroxylamine group in the target compound is more nucleophilic than the amide group in 27i, making it prone to oxidation or condensation reactions .
  • Cyclopropane Ring Strain : The cyclopropane ring increases susceptibility to ring-opening under acidic or thermal conditions, a property absent in (NZ)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with cyclopropane derivatives. For example, α-cyclopropyl-4-fluorobenzylamine can be reacted with dichlorophenoxypropanamide under controlled conditions (e.g., solvent choice, temperature, catalyst) to form intermediates . Optimizing yields (e.g., 52–76% in similar fluorophenylcyclopropyl derivatives) requires adjusting stoichiometry, solvent polarity (e.g., Hexane:EtOAc ratios), and purification techniques like column chromatography .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR are used to verify the ethylidene and cyclopropane moieties. For example, cyclopropane protons typically appear as multiplets in δ 1.5–2.5 ppm, while the hydroxylamine group shows a singlet near δ 8–9 ppm .
  • Infrared Spectroscopy (IR) : Confirms functional groups like C=N (stretching ~1640 cm⁻¹) and O–H (broad peak ~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology :

  • HPLC : Reverse-phase HPLC with UV detection (λmax ~255 nm for fluorophenyl derivatives) quantifies purity ≥98% .
  • TLC : Rf values (e.g., 0.44–0.70 in Hexane:EtOAc systems) monitor reaction progress .
  • Stability Testing : Long-term stability (≥5 years) is achieved by storing the compound as a crystalline solid at -20°C under inert conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodology :

  • Analog Synthesis : Replace the fluorophenyl group with chloro- or methoxy-substituted phenyl rings to assess electronic effects .
  • Functional Group Modifications : Introduce methyl or hydroxyethyl groups to the cyclopropane or ethylidene moieties and compare bioactivity (e.g., IC50 values in enzyme inhibition assays) .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate structural changes with activity trends observed in receptor-binding assays .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Simulations : Tools like AutoDock Vina model interactions with serotonin/dopamine receptors, leveraging the compound’s 3D conformation (e.g., piperazine ring orientation) .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments using software like GROMACS .
  • QSAR Modeling : Generate predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Methodology :

  • Yield Discrepancies : Replicate reactions under varying conditions (e.g., 27i: 52% vs. 27m: 76% in ) to identify optimal parameters (e.g., solvent, catalyst loading) .
  • Bioactivity Variability : Validate assays using positive/negative controls (e.g., known receptor agonists/antagonists) and standardize cell lines or enzyme sources .

Q. What mechanisms underlie its potential therapeutic effects?

  • Methodology :

  • In Vitro Assays : Measure inhibition of enzymes (e.g., kinases) or receptor binding (e.g., GPCRs) via fluorescence polarization or radioligand displacement .
  • Metabolic Pathway Analysis : Use liver microsomes or LC-MS to identify metabolites (e.g., oxidation of the cyclopropane ring) .
  • Transcriptomics : RNA-seq or qPCR to assess gene expression changes in treated cell lines .

Q. How can its physicochemical properties guide formulation for in vivo studies?

  • Methodology :

  • Solubility Testing : Use shake-flask methods in buffers (pH 1–7.4) or surfactants (e.g., Tween-80) .
  • LogP Determination : HPLC or shake-flask assays quantify hydrophobicity, informing lipid-based nanoparticle encapsulation strategies .
  • Stability in Biological Matrices : Incubate the compound in plasma or serum and analyze degradation via LC-MS .

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